4-Azidobenzenesulfonyl fluoride
Description
4-Azidobenzenesulfonyl fluoride is a sulfonyl fluoride derivative featuring an azide (-N₃) functional group at the para position of the benzene ring. This compound is structurally related to sulfonyl chlorides and fluorides used in chemical synthesis, particularly in polymer lithography and photoaffinity labeling. The fluoride variant likely shares similar reactivity but exhibits distinct physicochemical properties due to the fluorine atom’s electronegativity and smaller size compared to chlorine.
Properties
IUPAC Name |
4-azidobenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O2S/c7-13(11,12)6-3-1-5(2-4-6)9-10-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQFQEIAEBMAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azidobenzenesulfonyl fluoride typically involves the introduction of an azido group (-N3) to a benzenesulfonyl fluoride precursor. One common method is the reaction of 4-aminobenzenesulfonyl fluoride with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods: Industrial production of 4-azidobenzenesulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Azidobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF), acetonitrile.
Reduction Reactions: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Cycloaddition Reactions: Alkynes, copper(I) catalysts.
Major Products Formed:
Substitution Reactions: Various substituted benzenesulfonyl fluorides.
Reduction Reactions: 4-Aminobenzenesulfonyl fluoride.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
4-Azidobenzenesulfonyl fluoride has found applications in several scientific research areas:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the development of pharmaceuticals, particularly as enzyme inhibitors.
Materials Science: It is used in the preparation of functional materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-azidobenzenesulfonyl fluoride involves its reactivity towards nucleophiles and its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with biological targets. Additionally, the sulfonyl fluoride group can react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2-Amino Ethyl) Benzene Sulphonyl Fluoride Hydrochloride (AEBSF, CAS 30827-99-7)
- Molecular Formula: C₈H₁₀FNO₂S·HCl
- Molecular Weight : 239.70 g/mol
- Functional Groups: Sulfonyl fluoride, aminoethyl (-CH₂CH₂NH₂), and hydrochloride.
- Key Properties :
- Applications : Primarily used as a serine protease inhibitor in biochemical studies.
Comparison with 4-Azidobenzenesulfonyl Fluoride :
- Functional Group Differences: AEBSF contains an aminoethyl group and hydrochloride, whereas 4-azidobenzenesulfonyl fluoride has a reactive azide group.
- Reactivity : The azide group in 4-azidobenzenesulfonyl fluoride enables photolytic or thermal activation for click chemistry or crosslinking, unlike AEBSF’s protease-inhibiting mechanism.
- Hazards : 4-Azidobenzenesulfonyl fluoride may pose explosion risks due to the azide group, whereas AEBSF’s primary hazard is HF release .
4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl Fluoride (CAS 14714-24-0)
- Molecular Formula: Not explicitly provided, but structural analysis suggests a sulfonimidoyl fluoride core with chloro and methylphenyl substituents .
- Functional Groups : Sulfonimidoyl fluoride (-SO(NH)F), chloro (-Cl), and 4-methylphenyl.
- Key Properties: Limited data are available, but sulfonimidoyl fluorides are known for enhanced hydrolytic stability compared to sulfonyl fluorides.
- Applications : Likely used in medicinal chemistry or as a sulfonamide precursor.
Comparison with 4-Azidobenzenesulfonyl Fluoride :
- Reactivity : Sulfonimidoyl fluorides exhibit slower hydrolysis than sulfonyl fluorides, making them more suitable for prolonged reactions.
- Functionalization : The azide group in 4-azidobenzenesulfonyl fluoride offers unique click chemistry applications, absent in the sulfonimidoyl derivative .
4-Azidobenzenesulfonyl Chloride
- Functional Groups : Sulfonyl chloride (-SO₂Cl) and azide (-N₃).
- Key Properties :
Comparison with 4-Azidobenzenesulfonyl Fluoride :
- Stability : Sulfonyl fluorides are generally more hydrolytically stable than sulfonyl chlorides, making the fluoride variant preferable for applications requiring water compatibility.
- Synthetic Utility : The chloride is more reactive in esterification, while the fluoride may be tailored for bioconjugation due to its slower hydrolysis .
Key Research Findings
- AEBSF vs. Azido Derivatives: AEBSF’s aminoethyl group enables selective enzyme inhibition, whereas azido derivatives are tailored for photoactivated crosslinking .
- Fluoride vs. Chloride : Sulfonyl fluorides are increasingly favored in bioconjugation due to their balance of stability and reactivity, contrasting with sulfonyl chlorides’ rapid hydrolysis .
- Safety Considerations: Azido compounds require stringent handling protocols (e.g., avoidance of light, shock) to mitigate explosion risks, a concern less prominent in non-azido sulfonyl fluorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
